His-DPhe-Arg-Trp
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H40N10O5 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26-,27-/m0/s1 |
InChI Key |
CAYNQHPLZNPBIO-MNUOIFNESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of His Dphe Arg Trp
Site-Specific Amino Acid Substitutions within the His-DPhe-Arg-Trp Scaffold
Modifications at the Tryptophan (Trp) Position
The Tryptophan (Trp) residue, with its indole (B1671886) ring, is a crucial component of the this compound pharmacophore, playing a significant role in receptor binding and biological activity. While direct chemical modifications on the Trp residue within this specific tetrapeptide are less commonly detailed compared to modifications at other positions like DPhe, its importance is underscored by studies exploring the impact of replacing it or altering its environment. For instance, replacing the Trp residue with Phenylalanine (Phe) in related melanocortin analogues has been shown to abolish stimulation of the MC3 receptor, highlighting Trp's critical contribution to specific receptor interactions acs.orgnih.gov.
Design and Synthesis of Cyclic and Macrocyclic Analogues
Cyclization of peptides, including those based on the this compound sequence, is a widely employed strategy to enhance metabolic stability, improve receptor binding affinity, and constrain peptide conformation. Various cyclization methods are utilized, including the formation of amide bonds (lactam bridges) between side chains or termini, and the formation of disulfide bridges gla.ac.ukjpt.comnih.gov. Macrocyclic analogues of melanocortin peptides incorporating the this compound motif have been synthesized, with studies investigating how the size of the macrocycle influences receptor binding affinity and selectivity csic.es.
One example of a cyclized analogue derived from the melanocortin sequence is Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH₂, which utilizes a disulfide bridge to form a cyclic structure google.com. The design of such cyclic peptides often involves careful selection of cyclization points and methods to achieve a defined three-dimensional structure that optimizes interaction with the target receptor nih.gov. Triazole bridges have also emerged as stable surrogates for disulfide bonds in macrocyclic peptide design, offering alternative strategies for stabilizing peptide structures gla.ac.ukjpt.com.
Incorporation of Non-Canonical and Unnatural Amino Acids
The incorporation of non-canonical amino acids (ncAAs) and unnatural amino acids (uAAs) into peptide sequences, including those based on this compound, is a powerful approach to expand chemical diversity and impart novel properties. These amino acids, which differ from the 20 standard proteinogenic amino acids, can include D-amino acids, β-amino acids, modified side chains, or entirely novel backbones nih.govfrontiersin.orgmdpi.comnih.govacs.org.
The this compound sequence frequently serves as a template for introducing these modifications. For instance, the D-Phenylalanine (DPhe) residue itself is an unnatural amino acid that significantly enhances melanocortin receptor potency compared to its L-enantiomer acs.orgnih.govnih.gov. Further modifications at the DPhe position with various natural, unnatural, and aromatic amino acids have been extensively studied to differentiate agonist versus antagonist activities and achieve receptor subtype selectivity acs.orgnih.govresearchgate.netacs.org. Studies have also explored the incorporation of β³-amino acids into the this compound sequence, leading to analogues with improved selectivity for specific melanocortin receptors nih.govacs.org.
The incorporation of ncAAs can be achieved through various synthetic methods, including solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids, and genetic code expansion (GCE) techniques for in vivo or cell-free protein synthesis nih.govfrontiersin.orgmdpi.comnih.govacs.org. These methods enable the synthesis of peptides with enhanced proteolytic stability, altered pharmacokinetic profiles, and novel biological activities.
Synthesis of Chimeric Peptides and Bivalent Ligands
Chimeric peptides and bivalent ligands are complex molecular constructs designed to interact with multiple targets or to bridge different binding sites on a single receptor. These molecules are typically synthesized by covalently linking two or more distinct peptide or pharmacophore units, often via a flexible or rigid linker mdpi.commdpi.comnih.govnih.govmit.edunih.govugent.beoup.comacs.org. The this compound sequence has been utilized as a key component in the design of such sophisticated molecules.
For example, bivalent ligands have been constructed by linking a melanocortin agonist sequence, such as this compound, to another pharmacophore, which could be an antagonist or another agonist for the same or a different receptor nih.govnih.govugent.beacs.org. These constructs aim to leverage avidity effects to increase apparent binding affinity or to achieve dual targeting. Studies have explored different linker lengths and compositions, including polyethylene (B3416737) glycol (PEGO) moieties and peptide sequences like (Pro-Gly)₃, to optimize the spatial arrangement of the linked pharmacophores for effective receptor interaction nih.govnih.govacs.org. Chimeric peptides have also been synthesized by replacing specific amino acid sequences within known peptide scaffolds with the this compound motif to create molecules with novel pharmacological profiles acs.org5z.com. The synthesis of these complex architectures often involves advanced peptide coupling chemistries, ligation strategies, and solid-phase synthesis techniques mdpi.commit.eduoup.com.
Molecular Interactions and Receptor Pharmacology of His Dphe Arg Trp
Receptor Binding Affinities of His-DPhe-Arg-Trp Analogues for Melanocortin Receptor Subtypes (MC1R, MC3R, MC4R, MC5R)
The binding affinity of this compound and its analogues to the different melanocortin receptor subtypes is a key determinant of their biological activity. Modifications at various positions of the tetrapeptide scaffold have been shown to significantly influence these binding affinities.
Systematic substitutions have been explored to enhance binding and confer selectivity. For instance, N-terminal acylation and other modifications can impact the affinity of the peptide for the receptors. The parent tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2, exhibits varying affinities across the MCR subtypes.
The following table summarizes the binding affinities (Ki in nM) of selected this compound analogues for the mouse melanocortin receptors.
Table 1: Binding Affinities (Ki, nM) of this compound Analogues at Mouse Melanocortin Receptors
| Compound | mMC1R | mMC3R | mMC4R | mMC5R |
|---|---|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH₂ | - | 56 | - | - |
| Ac-His-DPhe(pI)-Arg-Trp-NH₂ | - | 56 | - | - |
| Ac-His-DNal(2')-Arg-Trp-NH₂ | - | 295 | - | - |
Data sourced from multiple studies. acs.org The table is interactive and can be sorted by column.
Agonist and Antagonist Functional Characterization at Melanocortin Receptors
The functional activity of this compound analogues can range from full agonism to partial agonism and even antagonism, depending on the specific modifications and the receptor subtype. The core tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ generally acts as an agonist at the melanocortin receptors. acs.orgnih.gov
Modifications, particularly at the DPhe position, have been instrumental in developing compounds with mixed pharmacology. For example, the substitution of DPhe with a para-iodo-D-phenylalanine (DPhe(pI)) in the tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ resulted in a ligand with partial agonist/antagonist activity at the mMC3R while retaining full agonist activity at the mMC4R. researchgate.netnih.gov This highlights the potential to fine-tune the functional properties of these peptides.
Below is a table detailing the functional activities (EC50 for agonists, pA2 for antagonists) of various this compound analogues at mouse melanocortin receptors.
Table 2: Functional Activity of this compound Analogues at Mouse Melanocortin Receptors
| Compound | mMC1R (EC₅₀, nM) | mMC3R (EC₅₀, nM) | mMC4R (EC₅₀, nM) | mMC5R (EC₅₀, nM) | mMC3R (pA₂) |
|---|---|---|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH₂ | 20 | 156 | 17 | 4 | - |
| Ac-His-DPhe(pI)-Arg-Trp-NH₂ | Full Agonist | Partial Agonist | 25 | Full Agonist | 7.25 |
| Ac-His-DNal(2')-Arg-Trp-NH₂ | - | Slight Agonist | - | - | 6.53 |
| Ac-His-Arg-(pI)DPhe-Tic-NH₂ | 0.7 | 13 | Partial Agonist (150) | 5 | 7.3 (at mMC4R) |
Data compiled from various research articles. acs.orgmdpi.com The table is interactive and allows for sorting.
Mechanisms of Receptor Activation and Signal Transduction Pathways (e.g., cAMP)
Melanocortin receptors primarily couple to the Gαs protein, and their activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govnih.gov The His-Phe-Arg-Trp sequence is considered the crucial "message sequence" for initiating this signal transduction cascade. scienceopen.com
The binding of an agonist ligand, such as this compound, is thought to induce a conformational change in the receptor, facilitating the interaction with and activation of the G protein. The subsequent rise in cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a physiological response. The potency and efficacy of this compound analogues in stimulating cAMP production are key measures of their agonist activity.
Differentiation of Receptor Subtype Specificity
Achieving receptor subtype specificity is a major goal in the development of melanocortin-based therapeutics. The parent tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ shows some degree of selectivity, being 50-60-fold more selective for the mMC4 and mMC5 receptors over the mMC1 and mMC3 receptors. nih.gov
Modifications to the this compound scaffold have been shown to significantly alter this selectivity profile. For instance, substitutions at the Trp position can lead to ligands with selectivity for the peripheral MC1R and MC5R versus the centrally expressed MC3R and MC4R. nih.gov Specifically, the Ac-His-D-Phe-Arg-Tic-NH₂ and Ac-His-D-Phe-Arg-Bip-NH₂ tetrapeptides displayed nanomolar potency at mMC1R and mMC5R but micromolar potency at mMC3R and mMC4R. nih.gov
Competition with Endogenous Melanocortin Antagonists (e.g., Agouti-Related Protein)
The melanocortin system is unique in that it possesses endogenous antagonists, namely the agouti-signaling protein (ASIP) and the agouti-related protein (AgRP). nih.gov These proteins compete with endogenous agonists like α-MSH for binding to melanocortin receptors, thereby inhibiting their signaling. AgRP is a potent antagonist and inverse agonist at the MC3R and MC4R.
Synthetic agonists based on the this compound sequence must effectively compete with these endogenous antagonists to exert their effects. The ability of a synthetic ligand to displace AgRP binding or overcome its inhibitory effects is an important aspect of its pharmacological characterization.
Investigation of Melanocortin Receptor Dimerization Hypotheses
There is growing evidence to suggest that melanocortin receptors can form both homodimers and heterodimers, which may influence their pharmacological properties. The development of bivalent ligands, which consist of two pharmacophores connected by a linker, has been a strategy to probe these receptor dimers.
Bivalent ligands based on the Ac-His-DPhe-Arg-Trp-NH₂ scaffold have been synthesized and shown to exhibit enhanced binding affinity compared to their monovalent counterparts, which is hypothesized to be a result of synergistic binding to receptor dimers. acs.org Furthermore, in vitro evidence for the formation of a MC3R-MC4R heterodimer has been reported, suggesting that this complex could be a novel molecular target for bivalent ligands derived from the this compound sequence. acs.org
Structure Activity Relationship Sar Studies of His Dphe Arg Trp Analogues
Positional Scanning and Amino Acid Substitution Effects on Receptor Potency and Selectivity
Modifications at the DPhe (D-phenylalanine) position, particularly substitutions on its para-position, have proven to be highly influential in modulating receptor potency and selectivity. By systematically altering the chemical properties of the DPhe side chain, researchers have been able to differentiate the pharmacological profiles of analogues at the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R).
For instance, the parent tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 generally acts as a potent agonist at both MC3R and MC4R researchgate.netnih.govacs.orgnih.govacs.org. However, introducing specific substituents at the para-position of DPhe can lead to a dichotomy in activity. Analogues such as Ac-His-(pI)DPhe-Arg-Trp-NH2 (where 'pI' denotes para-iodine substitution) exhibit partial agonist or antagonist activity at the MC3R, while retaining full agonist potency at the MC4R researchgate.netnih.govacs.orgnih.govacs.orgmdpi.com. Other para-substitutions, including methyl ((pMe)DPhe), cyano ((pCN)DPhe), fluoro ((pF)DPhe), and chloro ((pCl)DPhe) groups, have been shown to maintain full MC3R agonist activity, similar to the unsubstituted DPhe, while also retaining full MC4R efficacy researchgate.netmdpi.com. Conversely, substitutions like para-bromo ((pBr)DPhe), para-trifluoromethyl ((pCF3)DPhe), and 3,4-dichloro ((3,4-diCl)DPhe) can lead to reduced MC3R activation (up to 50%) and confer micromolar antagonist potencies at this receptor, without affecting MC4R efficacy researchgate.netmdpi.com. The substitution of DPhe with 2'-naphthylalanine (DNal(2')) has also been investigated, resulting in partial agonist/antagonist activity at MC3R and antagonist activity at MC4R nih.govacs.org.
Table 1: Effects of DPhe Para-Substitutions on MC3R and MC4R Activity
| Analogue (DPhe Substitution) | MC3R Activity | MC3R Potency (EC50/pA2) | MC4R Activity | MC4R Potency (EC50/pA2) | Reference Snippet |
| His-DPhe-Arg-Trp-NH2 | Agonist | Nanomolar | Agonist | Nanomolar | researchgate.netnih.govacs.orgnih.govacs.org |
| His-(pI)DPhe-Arg-Trp-NH2 | Partial Agonist/Antagonist | pA2=7.25, Ki=56 nM | Agonist | EC50=25 nM | researchgate.netnih.govacs.orgnih.govacs.orgmdpi.com |
| His-(pMe)DPhe-Arg-Trp-NH2 | Agonist | Full MC3R agonist | Agonist | Full MC4R efficacy | researchgate.netmdpi.com |
| His-(pCN)DPhe-Arg-Trp-NH2 | Agonist | Full MC3R agonist | Agonist | Full MC4R efficacy | researchgate.netmdpi.com |
| His-(pF)DPhe-Arg-Trp-NH2 | Agonist | Full MC3R agonist | Agonist | Full MC4R efficacy | researchgate.netmdpi.com |
| His-(pCl)DPhe-Arg-Trp-NH2 | Agonist | Full MC3R agonist | Agonist | Full MC4R efficacy | researchgate.netmdpi.com |
| His-(pBr)DPhe-Arg-Trp-NH2 | Up to 50% activation | Micromolar antagonist | Agonist | Full MC4R efficacy | researchgate.netmdpi.com |
| His-(pCF3)DPhe-Arg-Trp-NH2 | Up to 50% activation | Micromolar antagonist | Agonist | Full MC4R efficacy | researchgate.netmdpi.com |
| His-(3,4-diCl)DPhe-Arg-Trp-NH2 | Up to 50% activation | Micromolar antagonist | Agonist | Full MC4R efficacy | researchgate.netmdpi.com |
| His-DNal(2')-Arg-Trp-NH2 | Partial Agonist/Antagonist | pA2=6.5, Ki=295 nM | Antagonist | pA2=7.8, Ki=17 nM | nih.govacs.org |
Impact of Stereochemistry on Pharmacological Profiles
The stereochemistry of the amino acid residues plays a crucial role in determining the pharmacological profile of melanocortin analogues. Specifically, the inversion of chirality at the phenylalanine residue from L-Phe to D-Phe in the canonical His-Phe-Arg-Trp sequence significantly enhances melanocortin receptor potency acs.orgmdpi.com. The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 is generally more potent than its L-Phe counterpart across various MCR subtypes researchgate.netnih.govacs.orgnih.govacs.org. While direct comparative quantitative data for the His-Phe-Arg-Trp versus this compound sequence is not extensively detailed in the provided snippets, the consistent observation of increased potency with the D-isomer highlights its importance. Furthermore, studies involving other peptide scaffolds, such as those incorporating an Arg-Phe-Phe motif, have also indicated that stereochemical modifications, including the use of D-isomers, can lead to agonist activity at MC1R, MC3R, and MC4R, even in the absence of the typical His-Phe-Arg-Trp pharmacophore nih.gov.
Table 2: Impact of Stereochemistry on Melanocortin Receptor Activity
| Analogue (Stereochemistry) | MC3R Activity | MC3R Potency | MC4R Activity | MC4R Potency | Reference Snippet |
| His-Phe-Arg-Trp-NH2 | Agonist | (Implied) | Agonist | (Implied) | mdpi.com |
| This compound-NH2 | Agonist | Nanomolar | Agonist | Nanomolar | researchgate.netnih.govacs.orgnih.govacs.org |
| Arg-DPhe-Phe motif | Agonist | (Implied) | Agonist | (Implied) | nih.gov |
Side Chain Determinants for Agonist vs. Antagonist Activity
The nature of the side chain, particularly at the DPhe position, is a key determinant for distinguishing between agonist and antagonist activity. As detailed in section 4.1, specific substitutions on the DPhe phenyl ring can shift the receptor response from agonism to partial agonism or antagonism, especially at the MC3R researchgate.netnih.govacs.orgnih.govacs.orgmdpi.com. For example, the para-iodo substitution on DPhe (Ac-His-(pI)DPhe-Arg-Trp-NH2) is a prime example, conferring antagonist or partial agonist properties at MC3R while maintaining potent agonism at MC4R researchgate.netnih.govacs.orgnih.govacs.org. This suggests that the size and electronic properties of the substituent at the DPhe para-position are critical for dictating the mode of receptor activation or blockade.
Additionally, modifications to the N-terminus, such as N-terminal fatty acylation, have also been explored. The incorporation of increasing alkyl chain lengths at the N-terminal capping region of the this compound-NH2 template has been shown to enhance melanocortin receptor agonist potency, sometimes by as much as 100-fold, and can influence receptor selectivity acs.orgnih.gov. For instance, tetrapeptides with longer alkyl chains (greater than nine carbons) demonstrated superior stimulation of human melanocyte tyrosinase activity compared to α-MSH acs.orgnih.gov.
Influence of Scaffold Template Modifications on Activity
N-terminal modifications, such as fatty acylation, also represent a form of scaffold alteration. As mentioned previously, these modifications can lead to enhanced potency and altered selectivity profiles, demonstrating the importance of the N-terminal region in modulating ligand-receptor interactions acs.orgnih.gov.
Table 3: Influence of Scaffold Template Modifications on Melanocortin Receptor Activity
| Analogue/Scaffold Modification | MC3R Activity | MC3R Potency (EC50/pA2) | MC4R Activity | MC4R Potency (EC50/pA2) | Reference Snippet |
| Ac-His-DPhe-Arg-Trp-NH2 (Parent) | Agonist | Nanomolar | Agonist | Nanomolar | researchgate.netnih.govacs.orgnih.govacs.org |
| CH3(CH2)nCO-His-DPhe-Arg-Trp-NH2 (n=6-16, N-terminal acylation) | Variable | Increased (20-200 fold) | Variable | Increased (20-200 fold) | acs.orgnih.gov |
| Ac-His-Arg-(pI)DPhe-Tic-NH2 (Swapped Arg/DPhe, Tic substitution) | Agonist | EC50=40 nM | Antagonist | pA2=7.0 | mdpi.com |
Compound List:
this compound
Ac-His-DPhe-Arg-Trp-NH2
Ac-His-(pI)DPhe-Arg-Trp-NH2
Ac-His-(pMe)DPhe-Arg-Trp-NH2
Ac-His-(pCN)DPhe-Arg-Trp-NH2
Ac-His-(pF)DPhe-Arg-Trp-NH2
Ac-His-(pCl)DPhe-Arg-Trp-NH2
Ac-His-(pBr)DPhe-Arg-Trp-NH2
Ac-His-(pCF3)DPhe-Arg-Trp-NH2
Ac-His-(3,4-diCl)DPhe-Arg-Trp-NH2
Ac-His-DNal(2')-Arg-Trp-NH2
His-Phe-Arg-Trp
Arg-DPhe-Phe motif
CH3(CH2)nCO-His-DPhe-Arg-Trp-NH2 (n=6-16)
Ac-His-Arg-(pI)DPhe-Tic-NH2
Advanced Ligand Design and Discovery Strategies
Mixture-Based Positional Scanning Libraries for Ligand Identification
This technique has been successfully employed to identify novel melanocortin receptor ligands. For instance, a tetrapeptide mixture-based positional scan was conducted to discover agonist-selective ligands for the melanocortin-3 receptor (MC3R) over the melanocortin-4 receptor (MC4R). From a library of 12,960,000 tetrapeptides, this unbiased approach identified novel sequences with nanomolar agonist potency at the MC3R. mdpi.comnih.gov One notable finding from such a library was the identification of the tetrapeptide Ac-His-(pI)DPhe-Arg-Tic-NH₂, which demonstrated unique pharmacology. nih.gov The validity of this screening method is supported by the fact that it consistently identifies active mixtures corresponding to known potent ligands like Ac-His-DPhe-Arg-Trp-NH₂ and Ac-His-(pI)DPhe-Arg-Trp-NH₂. acs.org
The screening of these libraries involves assaying the peptide mixtures for functional activity, such as cAMP production in cells expressing the target receptor. nih.gov Mixtures that exhibit significant agonist or antagonist activity are then deconvoluted to identify the specific amino acid at the fixed position responsible for the activity. This process is repeated for each position in the peptide sequence to construct a profile of the most active individual tetrapeptides. nih.gov For example, in a screen targeting the mMC4R, mixtures containing His at the first position, DPhe at the second, Arg at the third, and Trp at the fourth all resulted in a significant agonist response, as would be anticipated from the known activity of the Ac-His-DPhe-Arg-Trp-NH₂ sequence. nih.gov This methodology has proven effective in identifying not only agonists but also antagonist ligands for melanocortin receptors. nih.gov
Double Simultaneous Substitution Strategy for Diversification
Building upon the foundational Ac-His-DPhe-Arg-Trp-NH₂ template, the double simultaneous substitution strategy offers a rational approach to further diversify and optimize melanocortin ligands. nih.gov This method involves the concurrent replacement of two amino acid residues within the parent tetrapeptide with a variety of natural and unnatural amino acids. nih.gov This approach is hypothesized to uncover synergistic effects between residues that may not be apparent from single-positional scanning, potentially leading to ligands with novel potencies, selectivities, and functional activities. nih.gov
In a comprehensive study, a library of 35 unique peptide ligands was synthesized and characterized using this strategy, with substitutions made at the N-terminal acetyl group, and the His¹, DPhe², and Trp⁴ positions. nih.gov The combinations of substitutions included:
The N-terminal capping group with positions 1, 2, or 4.
Positions 1 and 2.
Positions 1 and 4.
Positions 2 and 4. nih.gov
This strategy proved successful in generating ligands with unique pharmacological profiles, including antagonists for the neuronal mMC3R with minimal agonist activity and ligands with enhanced selectivity for various melanocortin receptor subtypes. nih.gov For example, the peptide Ac-Trp-(pI)DPhe-Arg-Trp-NH₂ was identified through this method and was found to affect energy homeostasis differently in male and female mice, highlighting its utility as a novel neurochemical probe. nih.gov The results from this approach underscore its value in altering melanocortin receptor potency, enhancing selectivity, and converting agonists into antagonists and vice versa. nih.gov
The table below presents a selection of ligands developed using the double simultaneous substitution strategy and their corresponding pharmacological activities at the mouse melanocortin receptors.
| Compound | Substitution 1 | Substitution 2 | mMC3R Activity | mMC4R Activity |
|---|---|---|---|---|
| Peptide 2 | Octanoyl (N-terminus) | Bip (His¹) | Agonist | Antagonist |
| Peptide 16 | Xaa¹ | (pI)DPhe² | Antagonist | Antagonist |
| Ac-Trp-(pI)DPhe-Arg-Trp-NH₂ | Trp (His¹) | (pI)DPhe² | Unique in vivo effects on energy homeostasis |
Design of Bivalent and Multivalent Melanocortin Ligands
The concept of ligand bivalency, where two pharmacophores are connected by a linker, has been a fruitful strategy for targeting G-protein coupled receptors (GPCRs), including melanocortin receptors. This approach is based on the hypothesis that many GPCRs exist as dimers or higher-order oligomers, and a bivalent ligand could potentially bridge two receptor protomers, leading to enhanced affinity and altered signaling properties. nih.govnih.gov The His-DPhe-Arg-Trp tetrapeptide has served as a key building block in the design of such bivalent ligands. nih.gov
In one study, bivalent ligands were constructed by linking two molecules of Ac-His-DPhe-Arg-Trp-NH₂ with linkers of varying lengths and compositions, such as (Pro-Gly)₆ and polyethylene (B3416737) diamine diglycolic acid (PEDG20). nih.govnih.gov These bivalent constructs demonstrated a significant increase in binding affinity, ranging from 3- to 25-fold, compared to the monovalent parent tetrapeptide. nih.gov For instance, the compound Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH₂ (CJL-1-87) showed a 23-fold and 22-fold increased binding affinity at the MC3R and MC4R, respectively. nih.gov
Interestingly, the nature of the linker was found to influence the receptor subtype selectivity, suggesting structural differences between the various melanocortin receptor homodimers. ebi.ac.uk For example, at the mMC1R, a (Pro-Gly)₆ linker resulted in a 14-fold increase in binding affinity, while at the mMC3R, both (Pro-Gly)₆ and PEDG20 linkers led to approximately 25- and 23-fold increases in affinity, respectively. nih.gov
Beyond bivalent ligands, the this compound sequence has also been incorporated into multivalent constructs. Trivalent ligands have been designed and synthesized, which have shown up to a 350-fold increase in binding affinity at the MC4R compared to their monovalent counterparts. acs.org These multivalent approaches offer a promising avenue for developing highly potent and potentially selective ligands for melanoma diagnosis and treatment, as melanoma cells often overexpress melanocortin receptors. acs.org
The following table summarizes the enhanced binding affinities of representative bivalent ligands based on the this compound scaffold.
| Ligand | Linker | Receptor | Fold Increase in Binding Affinity (vs. Monomer) |
|---|---|---|---|
| Compound 6 | (Pro-Gly)₆ | mMC1R | 14 |
| mMC3R | ~25 | ||
| CJL-1-87 | PEDG20 | MC3R | 23 |
| MC4R | 22 |
Rational Design Approaches for Selective Ligands
Rational design, guided by structure-activity relationship (SAR) studies, has been instrumental in modifying the Ac-His-DPhe-Arg-Trp-NH₂ template to achieve selectivity for different melanocortin receptor subtypes. nih.gov This approach involves systematic modifications of the peptide's amino acid residues to probe the structural requirements for binding and activation at each receptor.
One area of focus has been the modification of the DPhe residue. nih.gov For example, substitutions at the para-position of the DPhe phenyl ring have been shown to differentiate between agonist and antagonist activity at the mMC3R while maintaining full agonism at the mMC4R. nih.govacs.org Specifically, the introduction of a para-iodo group to the DPhe residue in Ac-His-DPhe-Arg-Trp-NH₂ resulted in a ligand with antagonist/partial agonist activity at the mMC3R, while it remained a full and potent agonist at the mMC4R. nih.govacs.org This finding highlights the potential to fine-tune the functional activity of the ligand at specific receptor subtypes through subtle chemical modifications.
Further SAR studies have explored substitutions at other positions of the tetrapeptide. Modifications at the His position with aromatic residues like Phe and Trp have been shown to produce ligands with selectivity towards the MC4R. nih.gov Similarly, replacing the Trp residue with other aromatic amino acids can also influence receptor selectivity. nih.gov
These rational design strategies have led to the development of a number of selective ligands that are valuable tools for elucidating the distinct physiological roles of the different melanocortin receptors. The table below provides examples of modifications to the Ac-His-DPhe-Arg-Trp-NH₂ scaffold and the resulting changes in pharmacology.
| Parent Compound | Modification | Resulting Pharmacology |
|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH₂ | para-Iodo substitution at DPhe | mMC3R antagonist/partial agonist; mMC4R full agonist |
| Aromatic substitution at His (e.g., Phe, Trp) | Increased selectivity for mMC4R |
Computational and Biophysical Characterization
Computer-Assisted Molecular Modeling for Ligand-Receptor Interactions
Computer-assisted molecular modeling has been instrumental in visualizing and understanding the interactions between His-DPhe-Arg-Trp based ligands and the melanocortin family of G protein-coupled receptors (GPCRs). These models provide a structural hypothesis for the observed structure-activity relationships (SAR).
Homology modeling of the MC1 and MC4 receptors, combined with receptor mutagenesis data, has identified a putative hydrophobic binding pocket. nih.gov This pocket, composed of aliphatic, aromatic, and sulfur-containing amino acid residues from transmembrane (TM) helices 3–6, is hypothesized to interact with the DPhe residue of the tetrapeptide ligand. nih.gov The nature of this interaction is critical; modifications to the DPhe residue can switch a compound from an agonist to an antagonist. nih.govnih.gov For example, modeling studies of related antagonists like SHU9119, which contains a bulky DNal(2') substitution at the DPhe position, show interaction with specific residues such as Leu133 in the MC4R, which is important for its antagonist activity. nih.gov
Molecular docking studies on other analogues have further refined this understanding. Constraining the Ψ and χ angles at the C-terminal Trp residue was shown through docking to force this part of the peptide to interact with TM6 and TM7 of the receptor, a feature hypothesized to drive receptor subtype selectivity. acs.org These computational approaches allow for the rational design of new ligands by predicting how changes in the peptide structure will affect its binding orientation and interaction with key receptor residues. nih.govacs.org
Table 2: Key Ligand-Receptor Interactions Identified Through Molecular Modeling
| Ligand Residue | Interacting Receptor Region/Residues | Receptor Subtype(s) | Modeling Technique |
| DPhe | Putative hydrophobic pocket (TM helices 3-6) | MC1R, MC4R | GPCR Homology Modeling nih.gov |
| DNal(2') (DPhe analogue) | Leu133 | MC4R | Crystal Structure Analysis nih.gov |
| C-terminus (Aia, Trp analogue) | Transmembrane helices 6 and 7 (TM6, TM7) | hMC1R, hMC4R | Molecular Docking acs.org |
Analysis of Ligand Electrostatic Surface Biophysical Properties
The biophysical properties of the ligand, particularly its electrostatic surface potential, play a crucial role in its pharmacological profile. Computational studies have been employed to calculate and visualize these properties, providing a correlation between the electrostatic surface and the observed agonist versus antagonist activity at melanocortin receptors. researchgate.net
By using programs such as APBS (Adaptive Poisson-Boltzmann Solver) implemented in visualization software like PyMOL, researchers can map the calculated charge onto the ligand's molecular surface. nih.gov For a series of Ac-His-DPhe-Arg-Trp-NH2 analogues with different substituents at the para-position of the DPhe phenyl ring, this analysis revealed significant differences in their electrostatic surfaces. nih.gov These substituents span a diverse range of electronic and polarity properties. nih.gov
It was hypothesized that these differences in electrostatic properties, rather than specific ligand-receptor interactions alone, could be a primary determinant of the pharmacological outcome. researchgate.net For instance, halogen-containing compounds exhibit high lipophilicity, which increases in the order of F < Cl < Br < CF3 < I. nih.gov The resulting changes to the electrostatic surface correlate with shifts in activity, such as the emergence of partial agonist or antagonist behavior at the mMC3R while maintaining full agonist activity at the mMC4R. nih.gov
Table 3: Physicochemical Properties of Substituents at the DPhe Position and Their Pharmacological Impact
| Substituent at DPhe para-position | Physicochemical Property | Resulting Pharmacology at mMC3R |
| H, F, Cl, CN, Me | Varied electronic/polarity properties | Full Agonist Activity researchgate.net |
| I, Br, CF3, 3,4-diCl | Increased lipophilicity, altered electrostatics | Partial Agonist / Antagonist Activity nih.govresearchgate.net |
Secondary Structure Analysis (e.g., Beta-Turn Conformations)
The secondary structure of the this compound pharmacophore is a key determinant of its biological activity. The adoption of a specific, constrained conformation is thought to pre-organize the peptide for optimal interaction with the receptor binding pocket.
A prominent secondary structure element identified in analogues of this tetrapeptide is the β-turn (also known as a beta-bend or reverse turn). nih.govlibretexts.org A β-turn is a region of the peptide involving four amino acid residues where the polypeptide chain folds back on itself by nearly 180 degrees. libretexts.org This is often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue. libretexts.org
NMR studies have provided direct experimental evidence for a reversed β-turn structure in a potent and selective hMC1R agonist analogue, Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2. nih.gov This finding strongly suggests that the β-turn conformation is a critical structural requirement for the potency and selectivity of this class of ligands at the MC1R. nih.gov The turn structure correctly orients the critical side chains of the His, DPhe, Arg, and Trp residues, which are known to be the "message sequence" for receptor recognition and stimulation. nih.govacs.org The incorporation of D-amino acids, such as DPhe, is known to promote the formation of β-turns, contributing to the dramatic increase in potency observed when L-Phe is replaced by D-Phe in melanocortin peptides. acs.orgnih.gov
Mechanistic Insights into Receptor Activation and Signaling
Molecular Determinants of Receptor Selectivity
The selectivity of His-DPhe-Arg-Trp-based ligands for the different melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) is profoundly influenced by the chemical nature of the amino acid side chains at each of the four positions, as well as modifications at the N-terminus. acs.orgumn.edu Extensive structure-activity relationship (SAR) studies have elucidated how specific modifications can tune the binding affinity and functional activity at each receptor, leading to the development of highly selective ligands. acs.orgacs.orgnih.gov
The core sequence itself, Ac-His-DPhe-Arg-Trp-NH₂, is equipotent at the mMC1R, mMC4R, and mMC5R, with somewhat lower potency at the mMC3R. acs.org However, systematic substitutions at each position reveal distinct roles for each residue in conferring selectivity.
His Position: The histidine residue can be substituted with other aromatic amino acids without a complete loss of activity, particularly at the MC4R. nih.gov For instance, replacing His with Phe, 3-(2-thienyl)alanine (2Thi), or 3-(4-pyridinyl)alanine (4-Pal) results in ligands that retain potency at the mMC4R. nih.gov A remarkable increase in selectivity was achieved by substituting His with amino-2-naphthylcarboxylic acid (Anc). The resulting peptide, Ac-Anc-DPhe-Arg-Trp-NH₂, is a potent agonist at the mMC4R but acts as a weak antagonist at the mMC3R, yielding over 4700-fold agonist selectivity for the MC4R versus the MC3R. researchgate.netnih.gov
DPhe Position: The DPhe residue is a critical determinant for differentiating between agonist and antagonist activity, especially at the mMC3R. nih.govresearchgate.net Modifications at the para-position of the phenyl ring can switch the ligand's function. nih.gov While substitutions with smaller groups like -F or -Cl maintain agonist activity, incorporating bulkier halogen atoms like -Br or -I, or groups like -CF₃, leads to partial agonism or antagonism at the mMC3R while preserving full agonist activity at the mMC4R. nih.govresearchgate.net This suggests that the ligand-binding pocket of the mMC3R is more sterically constrained than that of the mMC4R. nih.gov
Arg Position: The positively charged guanidinyl side chain of arginine is important, but not essential, for agonist activity. nih.govresearchgate.net Its removal generally decreases potency, but activity is not abolished. researchgate.net Replacing Arg with homoarginine can increase mMC4R versus mMC3R selectivity, while substitution with ornithine enhances selectivity for the mMC4R over the mMC5R. researchgate.net
Trp Position: The tryptophan residue is crucial for receptor binding and activation. acs.org Its deletion from a similar peptide sequence completely abrogates binding and stimulation of the hMC4R. acs.org
N-Terminus Modifications: Acylating the N-terminus of the this compound-NH₂ peptide with fatty acid chains of increasing length (from n=6 to n=16) systematically enhances agonist potency, particularly at the MC1R. acs.orgumn.edu This modification can increase potency by 20- to 200-fold, demonstrating that extending the N-capping alkyl chain can significantly alter both potency and receptor selectivity profiles. acs.org
| Position | Substitution | Effect on Receptor Selectivity | Reference |
|---|---|---|---|
| His | Amino-2-naphthylcarboxylic acid (Anc) | >4700-fold agonist selectivity for mMC4R vs. mMC3R (acts as mMC3R antagonist). | researchgate.netnih.gov |
| DPhe | DPhe(p-I) | Becomes a partial agonist/antagonist at mMC3R while remaining a full agonist at mMC4R. | nih.govresearchgate.net |
| DPhe | DPhe(p-Br) | Shows antagonist activity at mMC3R. | researchgate.netsmolecule.com |
| Arg | Homoarginine (homoArg) | Results in 56-fold selectivity for mMC4R vs. mMC3R. | researchgate.net |
| Arg | Ornithine (Orn) | Yields 123-fold selectivity for mMC4R vs. mMC5R. | researchgate.net |
| N-Terminus | n-Pentadecanoyl | Significantly enhances potency (20- to 200-fold) and selectivity for MC1R. | acs.orgumn.edu |
Ligand-Induced Conformational Changes and Receptor Activation
The binding of a ligand to a GPCR induces conformational changes in the receptor, shifting it from an inactive to an active state, which can then engage downstream signaling proteins. The pharmacological outcome—whether a ligand acts as an agonist, partial agonist, or antagonist—is a direct consequence of the specific receptor conformation it stabilizes.
For the this compound tetrapeptide series, modifications, particularly at the DPhe position, provide significant insight into this process. The switch from agonist to antagonist activity at the mMC3R upon introducing bulky substituents at the para-position of the DPhe phenyl ring suggests a mechanism of steric hindrance. nih.gov It is hypothesized that the binding pocket of the mMC3R is more constrained than other MCR subtypes. nih.gov When a ligand with a bulky group, such as p-iodo-DPhe or p-tert-butyl-DPhe, binds, it may be unable to induce or stabilize the fully active conformation required for signal transduction. nih.gov Instead, it occupies the binding site, preventing the binding of endogenous agonists and locking the receptor in an inactive or partially active state. nih.gov
This contrasts with the mMC4R, where the same ligands retain full agonist activity, indicating that its binding pocket can accommodate these bulky substitutions and still undergo the necessary conformational changes for activation. nih.govresearchgate.net This differential effect underscores how subtle changes in ligand structure can be exploited to probe the distinct topographies of receptor binding pockets and the specific conformational states associated with agonism and antagonism. The unique pharmacology of these modified tetrapeptides suggests they may induce distinct receptor conformations, providing valuable tools to investigate the molecular determinants that differentiate receptor subtypes. nih.gov
Interplay between Ligand Structure and Downstream Signaling Events
Upon activation, melanocortin receptors primarily couple to the Gs family of G proteins, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors like protein kinase A. nih.govacs.orgnih.gov Most in vitro characterizations of this compound analogues use cAMP accumulation as the primary measure of agonist activity. acs.orgnih.govlookchem.com
The structure of the ligand plays a direct role in the efficacy of this signaling cascade. For example, modifications to the core tetrapeptide can result in ligands that are full agonists (producing a maximal cAMP response), partial agonists (producing a submaximal response), or antagonists (producing no response and blocking agonist activity). nih.govresearchgate.net The peptide Ac-His-DPhe(p-I)-Arg-Trp-NH₂, for instance, acts as a partial agonist at the mMC3R, meaning it can bind and induce a receptor conformation that is only partially competent at activating the Gs/cAMP pathway. nih.gov At the same time, it is a full agonist at the mMC4R, demonstrating that the interplay between the ligand's structure and the receptor's architecture dictates the magnitude of the downstream signal. nih.gov
While the Gs/cAMP pathway is the canonical signaling route for MCRs, these receptors can also engage other signaling pathways, including coupling to different G protein subtypes (like Gq or Gi) or interacting with β-arrestins, which can mediate receptor desensitization or initiate G protein-independent signaling. nih.gov The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is a growing area of GPCR research. Although detailed studies on biased signaling for the simple this compound tetrapeptide are not extensive, modifications to this core sequence within larger or bivalent ligands have been explored to develop biased ligands. nih.govacs.org The structure of the ligand is the key determinant in stabilizing a receptor conformation that shows preference for coupling to a specific downstream transducer, be it a G protein subtype or β-arrestin.
Stability and Pharmacokinetic Considerations in Research Models
In Vitro Serum Stability of His-DPhe-Arg-Trp and Modified Analogues
The stability of peptides in serum is a critical parameter for assessing their potential in research applications, as serum contains a complex mixture of enzymes capable of peptide degradation. Studies have demonstrated that the incorporation of D-amino acids, such as the D-phenylalanine (DPhe) present in this compound, can significantly enhance peptide stability against proteolytic breakdown.
A notable example is the tetrapeptide analogue Ac-His-DPhe-Arg-Trp-NH₂, which has been evaluated for its stability in mouse serum. In in vitro assays, this analogue exhibited considerably improved stability compared to the endogenous α-melanocyte-stimulating hormone (α-MSH). Ac-His-DPhe-Arg-Trp-NH₂ demonstrated a half-life of 16.8 hours in mouse serum, with approximately 12% of the intact peptide remaining after a 72-hour incubation acs.orgnova.edu. In contrast, α-MSH showed rapid degradation, with less than 1% intact peptide remaining after 6 hours and a half-life of approximately 0.9 hours acs.orgnova.edu. Other related analogues, such as those with linker modifications, also showed varying degrees of stability, with half-lives ranging from 5.1 to 12.5 hours acs.orgnova.edu. These findings highlight the inherent stability advantage conferred by the DPhe residue within the this compound sequence in serum environments nih.govnih.govmdpi.com.
Table 1: In Vitro Serum Stability Comparison of Peptide Analogues
| Peptide Analogue | Incubation Medium | Half-life (hours) | % Intact Peptide after 72h | Source(s) |
| α-MSH | Mouse Serum | 0.9 | <1% (after 6h) | acs.orgnova.edu |
| Ac-His-DPhe-Arg-Trp-NH₂ | Mouse Serum | 16.8 | 12% | acs.orgnova.edu |
| Linker Control (CJL-5-35-4) | Mouse Serum | 12.5 | N/A | acs.orgnova.edu |
| Linker Control (CJL-1-116) | Mouse Serum | 10.6 | N/A | acs.orgnova.edu |
| NDP-MSH | Mouse Serum | 5.1 | N/A | acs.orgnova.edu |
| Bivalent Ligand (CJL-1-87) | Mouse Serum | 6.0 | N/A | acs.orgnova.edu |
Note: "N/A" indicates data not explicitly provided for the 72-hour time point in the cited sources.
Furthermore, studies on other peptide classes have indicated that substitutions with D-amino acids, particularly at the N- and C-termini, can significantly improve resistance to proteolytic degradation in serum and other biological matrices nih.govnih.govpnas.orglifetein.com. For instance, peptides with D-amino acids at both termini have shown substantial resistance to degradation in human serum lifetein.com.
Strategies for Enhancing Metabolic Stability of Peptide Ligands
The limited metabolic stability of peptides is a primary challenge in their development for research and therapeutic applications. Several chemical and structural modification strategies have been devised to overcome this limitation and prolong their in vivo or in vitro half-life researchgate.netnih.govnih.gov. These strategies aim to protect vulnerable peptide bonds from enzymatic cleavage or to alter the peptide's conformation to reduce protease accessibility.
Key strategies include:
Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers or other unnatural amino acids is a well-established method. The D-configuration of amino acids can render peptide bonds less susceptible to recognition and cleavage by proteases, which are typically stereoselective for L-amino acids nih.govnih.govmdpi.com. The presence of DPhe in this compound is an example of this strategy.
N- and C-terminal Modifications: Protecting the N- and C-termini of peptides can prevent degradation by exopeptidases. This can involve acetylation, amidation, or the addition of fatty acid chains, as seen with N-terminal fatty acylation of this compound analogues, which has been shown to enhance potency and prolong effects nih.govacs.org.
Backbone Modifications: Altering the peptide backbone itself, such as through N-methylation or incorporating β- or γ-amino acids, can also enhance resistance to proteolysis researchgate.netwuxiapptec.comacs.org.
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides can increase their hydrodynamic radius, shielding them from proteases and reducing renal clearance, thereby extending their circulation time researchgate.netnih.gov.
Peptidomimetics: Designing molecules that mimic the structure and function of peptides but incorporate non-peptide bonds or modified amino acids can lead to significantly improved stability nih.gov.
The application of these strategies allows for the development of more robust peptide ligands with improved pharmacokinetic properties, enabling more reliable and extended biological activity in research contexts.
Compound Name List
this compound
Ac-His-DPhe-Arg-Trp-NH₂
α-MSH (alpha-melanocyte-stimulating hormone)
NDP-MSH (Nle4-D-Phe7-α-MSH)
DOTA-Ahx-(D-Lys6-GnRH1)
CJL-1-14 (Ac-His-DPhe-Arg-Trp-NH₂)
CJL-5-35-4
CJL-1-116
CJL-1-87
Applications of His Dphe Arg Trp As a Research Tool
Development of Pharmacological Probes for Differentiating Melanocortin Receptor Physiological Roles in Animal Models
The physiological functions of the five identified melanocortin receptors (MC1R-MC5R) are often overlapping, creating a challenge in distinguishing the specific role of each subtype. The His-DPhe-Arg-Trp sequence has served as a foundational template for developing pharmacological probes with selectivity for different MCRs, which are essential for studies in animal models.
A significant focus has been on differentiating the functions of the melanocortin-3 and -4 receptors (MC3R and MC4R), both of which are key regulators of energy homeostasis. nih.gov Structure-activity relationship (SAR) studies on the Ac-His-DPhe-Arg-Trp-NH2 template have shown that modifications to the D-Phe position are critical for distinguishing between mMC3R agonist and antagonist activity. nih.gov For instance, the introduction of a para-iodine substituent on the D-Phe residue, creating Ac-His-DPhe(p-I)-Arg-Trp-NH2, resulted in a ligand with a mixed pharmacological profile. This compound acts as a partial agonist or antagonist at the mMC3R while retaining full and potent agonist activity at the mMC4R. nih.govnih.gov This specific pharmacological profile allows researchers to investigate the distinct physiological consequences of activating MC4R while simultaneously inhibiting MC3R in vivo.
Further derivatization of this tetrapeptide has yielded probes for exploring other aspects of melanocortin physiology. One such derivative, Ac-Trp-DPhe(p-I)-Arg-Trp-NH2, was developed as a highly selective MC4R antagonist (250-fold selective over MC3R). nih.gov This tool has been used in animal models to investigate sex-specific differences in energy homeostasis, revealing that the compound had minimal effects in male mice but significantly increased food intake and energy expenditure in female mice. nih.gov Such selective probes are invaluable for dissecting the nuanced, and sometimes sexually dimorphic, roles of individual melanocortin receptors in complex physiological processes.
The table below summarizes the pharmacological activity of the parent compound Ac-His-DPhe-Arg-Trp-NH2 at various mouse melanocortin receptors, illustrating its function as a potent agonist which serves as a baseline for the development of more selective probes.
| Receptor Subtype | Agonist Potency (EC50, nM) |
|---|---|
| mMC1R | 4.2 - 20 |
| mMC3R | 27 - 190 |
| mMC4R | 3.9 - 17 |
| mMC5R | 1.9 - 5 |
Utility in Investigating Melanocortin System Functionality
The this compound tetrapeptide and its analogues are fundamental tools for investigating the broader functionality of the melanocortin system. By administering these compounds centrally (intracerebroventricularly) in animal models, researchers can directly probe the system's role in regulating functions such as food intake, energy expenditure, and metabolism. acs.org
For example, a study comparing the in vivo effects of a monovalent ligand, Ac-His-DPhe-Arg-Trp-NH2, with a bivalent version (two tetrapeptide units linked together) provided significant insights into melanocortin system functionality in energy homeostasis. acs.org When administered to mice in a fasting-refeeding model, the bivalent ligand demonstrated noteworthy advantages over its monovalent counterpart. It more significantly decreased food intake and lowered the respiratory exchange ratio, indicating a shift towards fat as the primary fuel source. acs.org This suggests that the bivalent ligand may interact differently with the receptors, possibly by targeting receptor dimers, thereby producing a more pronounced physiological effect. acs.org Such studies highlight the utility of this compound-based tools in exploring not just the function of individual receptors, but also the more complex dynamics of the entire system.
The development of antagonists based on this scaffold is also crucial for understanding the system's baseline activity and the consequences of its inhibition. The endogenous antagonists, agouti-related protein (AGRP) and agouti-signaling protein, block melanocortin receptors to stimulate feeding. researchgate.net Synthetic antagonists derived from the this compound sequence can mimic this effect, allowing for controlled studies on the mechanisms of appetite stimulation and the role of the melanocortin system in obesity and cachexia.
Applications in Studying Ligand-Receptor Dynamics
The this compound sequence is an exemplary scaffold for studying the molecular interactions that govern how a ligand binds to and activates a receptor. Extensive SAR studies have been performed on this tetrapeptide, systematically modifying each amino acid position to understand its contribution to receptor affinity and efficacy. acs.orgacs.org These studies provide a detailed map of the ligand-receptor dynamics at melanocortin receptors.
Research has shown that the four amino acids of the core sequence—His-Phe-Arg-Trp—are considered the "message sequence," essential for receptor stimulation. nih.govacs.org
His Position: Modifications at this position generally lead to a decrease in potency, although some substitutions are tolerated better than others, indicating its role in ligand orientation or initial binding. acs.org
D-Phe Position: This position is critical for differentiating agonist versus antagonist activity, particularly at the MC3R and MC4R. nih.gov It is hypothesized that the phenyl ring of D-Phe interacts with aromatic and hydrophobic amino acid residues within the receptor's binding pocket. nih.gov The introduction of bulky or lipophilic substituents at this position can physically hinder the conformational change required for receptor activation, thereby inducing antagonism. nih.gov
Arg Position: This positively charged residue is crucial for binding, likely forming a salt bridge with acidic residues in the receptor. researchgate.net
Trp Position: The indole (B1671886) side chain of tryptophan is also important for receptor affinity and activation. However, studies have shown it can be replaced with other non-reactive moieties, like Nal(2'), without losing potency, which is useful for designing more stable ligands. nih.gov
These systematic analyses provide experimental evidence for the molecular mechanisms of ligand binding and receptor activation. By observing how specific chemical changes in the ligand translate to changes in functional output (e.g., from agonist to antagonist), researchers can infer details about the receptor's binding pocket and the conformational changes it undergoes during activation. nih.gov This makes the this compound tetrapeptide a powerful tool for probing the fundamental principles of ligand-receptor dynamics within the melanocortin system.
Future Directions and Emerging Research Avenues
Exploration of Novel Chemical Space for Melanocortin Ligands
The Ac-His-DPhe-Arg-Trp-NH2 tetrapeptide is a proven and effective scaffold for exploring novel chemical diversity through traditional medicinal chemistry strategies like positional scanning. researchgate.netumn.edu Researchers are actively modifying this core structure to generate new ligands with unique pharmacological profiles.
A significant area of exploration involves substitutions at key positions within the tetrapeptide. For instance, systematic modifications at the para-position of the DPhe residue have yielded compounds with dramatically altered functions. researchgate.net While incorporating amino acids like (pCN)DPhe or (pF)DPhe resulted in full agonist activity at the mouse melanocortin-3 receptor (mMC3R), using residues such as (pI)DPhe or (pCF3)DPhe led to potent antagonists or partial agonists at this same receptor. researchgate.netnih.gov This demonstrates that a single, targeted modification can switch the biological activity of the ligand.
Further diversification is being achieved by incorporating unnatural amino acids to create peptidomimetics. The insertion of β3-amino acids into the Ac-His-DPhe-Arg-Trp-NH2 sequence is one such strategy, aiming to alter receptor selectivity and potency. nih.gov This approach has led to the identification of hybrid α/β3-peptides, such as Ac-His-DPhe-Arg-β3hTrp-NH2, which exhibits significant selectivity for the mouse melanocortin-4 receptor (mMC4R) over the mMC3R. nih.gov These studies open up new templates with heterogeneous backbones for designing the next generation of melanocortin ligands. nih.govnih.gov The ultimate goal is to move beyond traditional peptides to develop novel small-molecule ligands that can replicate the essential interactions of the His-Phe-Arg-Trp pharmacophore. nih.govnih.gov
Further Elucidation of Receptor Subtype-Specific Mechanisms
The development of ligands with high selectivity for one of the five melanocortin receptor subtypes is a major goal, as it could lead to therapies with fewer side effects. nih.gov The His-DPhe-Arg-Trp scaffold is an invaluable tool for probing the molecular mechanisms that differentiate these receptor subtypes. nih.gov
Structure-activity relationship (SAR) studies using the Ac-His-DPhe-Arg-Trp-NH2 template have provided crucial experimental evidence on subtype differentiation. Research has shown that modifications to this tetrapeptide can produce ligands that are potent antagonists at the mMC3R while remaining full, potent agonists at the mMC4R. researchgate.netnih.gov This suggests that the molecular mechanism of ligand binding and antagonism at the mMC3R is distinct from that of the mMC4R. nih.gov
The quest for selectivity is informed by detailed pharmacological characterization. For example, while the parent compound Ac-His-DPhe-Arg-Trp-NH2 is a potent agonist at all mouse melanocortin receptors (MC1R, MC3-5R), the introduction of a β3-homotryptophan (β3hTrp) created a compound with a 35-fold increase in selectivity for the mMC4R. nih.gov Biophysical studies suggest that interactions between the Trp and His residues can help stabilize a reverse-turn conformation in the pharmacophore region, contributing to this enhanced selectivity. nih.gov The recent structural determination of melanocortin receptors via cryo-electron microscopy provides an atomic-level blueprint, accelerating the rational design of subtype-selective ligands. nih.govumich.edubiorxiv.org
| Compound/Peptide | Modification | mMC1R (EC50, nM) | mMC3R (EC50, nM) | mMC4R (EC50, nM) | mMC5R (EC50, nM) | Selectivity (mMC3R/mMC4R) |
| 1 | Ac-His-DPhe -Arg-Trp-NH2 (Control) | 1.1 | 5.8 | 6.4 | 1.3 | 0.9 |
| 2 | Ac-His-Phe -Arg-Trp-NH2 | 140 | 150 | 130 | 24 | 1.2 |
| 8 | Ac-His-DPhe-Arg-β3hTrp -NH2 | 2.5 | 60 | 1.7 | 0.8 | 35.3 |
Data sourced from a study on α/β3-hybrid tetrapeptides. nih.gov EC50 represents the concentration of the compound that provokes a response halfway between the baseline and maximum response.
Integration of Advanced Computational Methods in Ligand Discovery
The discovery and optimization of new drugs is a costly and time-intensive process. beilstein-journals.org Advanced computational methods, often grouped under the term computer-aided drug discovery (CADD), are becoming indispensable tools for accelerating research on melanocortin ligands. beilstein-journals.org These methods are broadly categorized as ligand-based or structure-based, depending on the availability of the 3D structure of the target receptor. beilstein-journals.org
For years, research was guided by ligand-based approaches and homology models of the receptors. nih.govnih.gov However, the recent publication of high-resolution cryo-EM and crystal structures of the melanocortin-4 receptor (MC4R), often in complex with ligands like SHU-9119, has marked a turning point. nih.govumich.edubiorxiv.orgacs.org SHU-9119 itself is a cyclic peptide derivative based on the His-DNal(2')-Arg-Trp sequence, a close analog of the this compound pharmacophore. nih.govumich.edu
These structural blueprints enable powerful structure-based drug design (SBDD). beilstein-journals.org Researchers can now use molecular docking simulations to virtually screen libraries of compounds based on the this compound scaffold and predict how they will bind within the receptor's pocket. beilstein-journals.orgnih.gov Computational analysis of the MC4R structure has revealed key insights into exploiting binding site subpockets to achieve greater subtype selectivity over MC3R. umich.eduacs.org By modeling these interactions, scientists can rationally design the next generation of ligands with improved potency and selectivity, prioritizing the synthesis of only the most promising candidates. nih.govbeilstein-journals.org
Development of Tools for Studying Melanocortin Receptor Heterodimers
Emerging evidence suggests that G protein-coupled receptors, including melanocortin receptors, can form dimers (homodimers or heterodimers), which may lead to unique signaling properties. Investigating these receptor complexes requires sophisticated chemical tools. acs.org A promising strategy is the development of bivalent ligands, which are designed to bridge and simultaneously engage two receptors in a putative dimer. acs.orgmdpi.com
A key example of such a tool is a bivalent probe created by linking two units of the Ac-His-DPhe-Arg-Trp-NH2 pharmacophore with a polyethylene (B3416737) glycol (PEG) spacer, forming Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2. acs.orgacs.org This homobivalent ligand was designed based on the hypothesis that it could interact with an MC3R/MC4R heterodimer complex in vitro. acs.org
Subsequent in vivo studies directly compared the effects of this bivalent ligand against its monovalent counterpart (Ac-His-DPhe-Arg-Trp-NH2) on energy homeostasis in mice. acs.org The results demonstrated that the bivalent ligand had significant advantages as a probe in a fasting-refeeding paradigm, highlighting the potential functional relevance of the bivalent design. acs.org Such specially designed tools are crucial for exploring the complex and dynamic field of receptor dimerization and its physiological consequences. acs.org
Q & A
Q. What is the structural and functional significance of the His-DPhe-Arg-Trp sequence in melanocortin receptor ligands?
The this compound tetrapeptide is a critical pharmacophore in melanocortin receptor (MCR) ligands, particularly in α-MSH analogs. It binds to MCRs through a combination of electrostatic interactions (His and Arg residues) and aromatic stacking (DPhe and Trp). Experimental validation involves substituting residues in synthetic analogs and measuring cAMP accumulation in receptor activation assays . For example, replacing DPhe with Phe reduces potency by ~100-fold at MC4R, highlighting its role in receptor selectivity .
Q. How can researchers optimize solid-phase synthesis protocols for this compound-containing peptides?
Solid-phase synthesis requires careful selection of protecting groups (e.g., Fmoc for Trp) and coupling reagents (HBTU/HOBt) to minimize racemization, especially at the DPhe residue. Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)-based mobile phases are used for purification. Mass spectrometry (MALDI-TOF or ESI) confirms peptide identity, while circular dichroism (CD) assesses secondary structure integrity .
Q. What in vitro assays are recommended for initial screening of this compound analogs?
Use competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-NDP-MSH) to measure IC₅₀ values at MC1R–MC5R. Functional activity is assessed via cAMP accumulation assays in HEK293 cells transfected with individual MCRs. Dose-response curves (0.1 nM–10 μM) identify EC₅₀ values and efficacy (% maximal NDP-MSH response). Discrepancies between binding affinity (IC₅₀) and functional potency (EC₅₀) should be analyzed using linear regression (e.g., R² values <0.75 indicate non-linear correlations) .
Advanced Research Questions
Q. How to resolve contradictory structure-activity relationship (SAR) data for this compound analogs across MCR subtypes?
Contradictions arise from receptor-specific conformational requirements. For example, Ac-mini-(this compound)hAGRP-NH₂ shows 30 nM potency at MC3R but 1.4 nM at MC4R . To address this, perform molecular dynamics simulations (e.g., 100 ns trajectories) to analyze backbone dihedral angles (φ, ψ) and side-chain orientations. Cluster analysis of conformers (e.g., 6–9 major families) reveals flexibility differences impacting receptor selectivity .
Q. What methodologies evaluate the metabolic stability of this compound peptides in vivo?
Incubate peptides in mouse serum at 37°C and quantify intact peptide via LC-MS/MS over 24 hours. For example, Ac-His-DPhe-Arg-Trp-NH₂ exhibits a t₁/₂ of 8 hours, outperforming NDP-MSH (t₁/₂ <1 hour) due to DPhe’s protease resistance . To assess pharmacodynamic stability, measure ligand dissociation rates using surface plasmon resonance (SPR) or time-resolved fluorescence (TRF) in serum-containing buffers .
Q. How to design experiments differentiating ligand binding affinity from functional potency?
Compare IC₅₀ (binding) and EC₅₀ (function) values across MCRs. For instance, at MC4R, EC₅₀ correlates linearly with IC₅₀ (R²=0.95), but at MC3R, poor correlation (R²=0.22) suggests allosteric modulation or biased signaling. Use β-arrestin recruitment assays (e.g., BRET-based) to detect signaling bias and explain discrepancies .
Q. What strategies mitigate conformational flexibility in this compound-containing macrocycles?
Introduce lactam bridges (e.g., Asp-Dap cyclization) or disulfide bonds to rigidify the β-hairpin loop. Conformational analysis via NMR (²⁵⁶ NOESY constraints) and CAMM (conformationally averaged minimum memory) structures identifies dominant conformers. For example, macrocyclization reduces conformational families from >6 to 2–3, enhancing receptor selectivity .
Q. How to address cross-reactivity of this compound ligands with non-target MCRs?
Modify flanking residues (e.g., Tyr or Nle substitutions) to exploit receptor-specific subsites. For MC4R selectivity, incorporate Dap residues in the scaffold, which reduce MC3R potency by 10-fold . Use chimeric receptor constructs to map binding domains and validate via alanine-scanning mutagenesis .
Q. What statistical approaches reconcile conflicting in vitro and in vivo data for this compound analogs?
Apply multivariate analysis (e.g., PCA) to integrate in vitro binding, functional data, and in vivo pharmacokinetic parameters (AUC, Cmax). For example, CJL-1-14 and CJL-1-87 show similar in vitro potency but divergent metabolic stability in serum, explaining in vivo efficacy differences . Use Bayesian modeling to predict in vivo outcomes from multi-parametric datasets .
Methodological Notes
- Data Contradictions : Always validate conflicting SAR data across ≥3 independent assays (e.g., binding, function, stability) .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC protocols for metabolic stability tests) .
- Instrumentation : Use time-resolved fluorescence (TRF) for high-sensitivity ligand-receptor interaction studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
